molecular formula C22H19NO5 B7520689 (2-Oxocyclohexyl) 2-benzyl-1,3-dioxoisoindole-5-carboxylate

(2-Oxocyclohexyl) 2-benzyl-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B7520689
M. Wt: 377.4 g/mol
InChI Key: BOMFWXZQYZPWLP-UHFFFAOYSA-N
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Description

(2-Oxocyclohexyl) 2-benzyl-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxocyclohexyl) 2-benzyl-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of palladium-catalyzed cyclization can be employed to form the oxindole core, which is then further functionalized to introduce the benzyl and carboxylate groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product formation.

Chemical Reactions Analysis

Types of Reactions

(2-Oxocyclohexyl) 2-benzyl-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-Oxocyclohexyl) 2-benzyl-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Oxocyclohexyl) 2-benzyl-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Oxocyclohexyl) 2-benzyl-1,3-dioxoisoindole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-oxocyclohexyl) 2-benzyl-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c24-18-8-4-5-9-19(18)28-22(27)15-10-11-16-17(12-15)21(26)23(20(16)25)13-14-6-2-1-3-7-14/h1-3,6-7,10-12,19H,4-5,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMFWXZQYZPWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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